3-(Butylthio)propane-1,2-diol
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Overview
Description
3-(Butylthio)propane-1,2-diol is an organic compound with the molecular formula C(7)H({16})O(_2)S It is characterized by the presence of a butylthio group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylthio)propane-1,2-diol typically involves the reaction of 3-chloropropane-1,2-diol with butylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the butylthio group.
Reaction Scheme:
Cl-CH2-CH(OH)-CH2OH+BuSHNaOHBuS-CH2-CH(OH)-CH2OH+NaCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Butylthio)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of butylthioacetone or butylthioacetaldehyde.
Reduction: Formation of butylthiopropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(Butylthio)propane-1,2-diol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of thioether-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals that require both hydroxyl and thioether groups. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications requiring both hydrophilic and hydrophobic characteristics.
Mechanism of Action
The mechanism by which 3-(Butylthio)propane-1,2-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the butylthio group can engage in hydrophobic interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)propane-1,2-diol
- 3-(Ethylthio)propane-1,2-diol
- 3-(Propylthio)propane-1,2-diol
Uniqueness
Compared to its analogs, 3-(Butylthio)propane-1,2-diol has a longer alkyl chain, which can affect its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where longer hydrophobic chains are advantageous.
Properties
CAS No. |
85099-04-3 |
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Molecular Formula |
C7H16O2S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
3-butylsulfanylpropane-1,2-diol |
InChI |
InChI=1S/C7H16O2S/c1-2-3-4-10-6-7(9)5-8/h7-9H,2-6H2,1H3 |
InChI Key |
GXPOMGCOBZJZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(CO)O |
Origin of Product |
United States |
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